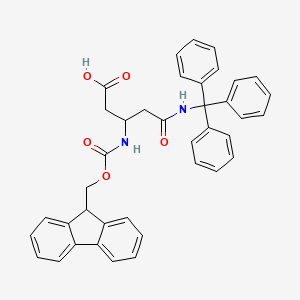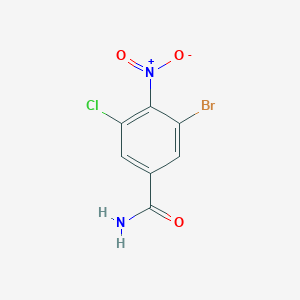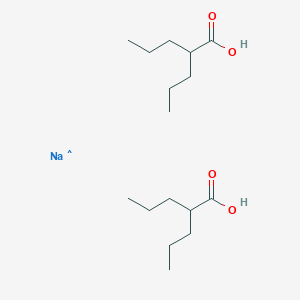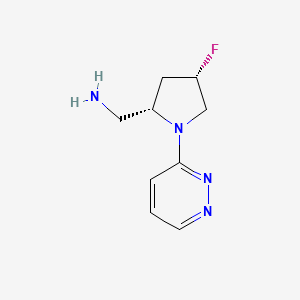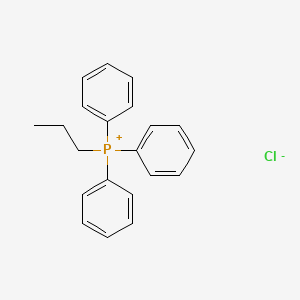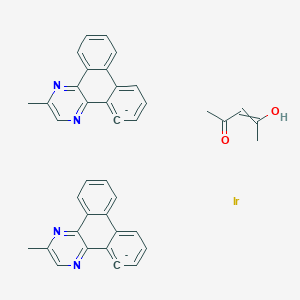
Ir(2-phq)2(acac)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Iridium(III) bis(2-phenylquinoline) acetylacetonate , commonly referred to as Ir(2-phq)2(acac) , is a phosphorescent iridium complex. This compound is widely recognized for its application in organic light-emitting diodes (OLEDs) due to its high phosphorescence quantum yields and relatively short triplet lifetime .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Iridium(III) bis(2-phenylquinoline) acetylacetonate typically involves a multi-step process:
Preparation of 2-Phenylquinoline (2-phq): This is achieved by reacting 2-chloroquinoline with phenylboronic acid in the presence of a palladium catalyst.
Formation of Iridium Chloride Dimer: The 2-phenylquinoline is then reacted with hydrated iridium trichloride in ethylene glycol monoethyl ether to form the iridium chloride dimer.
Final Complex Formation: The iridium chloride dimer is then reacted with acetylacetone under basic conditions to yield Iridium(III) bis(2-phenylquinoline) acetylacetonate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis can further enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Iridium(III) bis(2-phenylquinoline) acetylacetonate can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: This compound can also be reduced under specific conditions, although such reactions are less common.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various ligands in the presence of a suitable catalyst and solvent.
Major Products:
Oxidation: Oxidized forms of the iridium complex.
Reduction: Reduced iridium species.
Substitution: New iridium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Iridium(III) bis(2-phenylquinoline) acetylacetonate has a wide range of applications in scientific research:
Chemistry: Used as a dopant in OLEDs to enhance their efficiency and color purity.
Biology: Investigated for its potential use in bioimaging due to its phosphorescent properties.
Medicine: Explored for its potential in photodynamic therapy, where its phosphorescent properties can be utilized to generate reactive oxygen species to kill cancer cells.
Industry: Employed in the development of high-efficiency lighting and display technologies.
Wirkmechanismus
The mechanism by which Iridium(III) bis(2-phenylquinoline) acetylacetonate exerts its effects is primarily through its phosphorescent properties. The compound undergoes intersystem crossing from the excited singlet state to the triplet state, facilitated by the heavy atom effect of iridium. This results in efficient phosphorescence, where the triplet state decays radiatively to the ground state, emitting light .
Vergleich Mit ähnlichen Verbindungen
Iridium(III) bis(1-phenylisoquinoline) acetylacetonate (Ir(piq)2(acac)): Similar in structure but with different ligands, leading to variations in emission properties.
Iridium(III) bis(2-phenylpyridine) acetylacetonate (Ir(ppy)2(acac)): Another phosphorescent iridium complex with different emission wavelengths.
Uniqueness: Iridium(III) bis(2-phenylquinoline) acetylacetonate is unique due to its specific ligand structure, which provides distinct photophysical properties. The 2-phenylquinoline ligand enhances the compound’s stability and phosphorescence efficiency, making it highly suitable for applications in OLEDs and other optoelectronic devices .
Eigenschaften
Molekularformel |
C39H30IrN4O2-2 |
|---|---|
Molekulargewicht |
778.9 g/mol |
IUPAC-Name |
4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide |
InChI |
InChI=1S/2C17H11N2.C5H8O2.Ir/c2*1-11-10-18-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)17(16)19-11;1-4(6)3-5(2)7;/h2*2-7,9-10H,1H3;3,6H,1-2H3;/q2*-1;; |
InChI-Schlüssel |
LVMYRWNQFBOYFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC(=CC(=O)C)O.[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


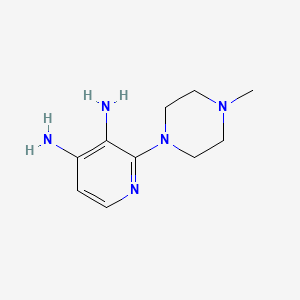
![N-[2-(aminomethyl)benzyl]-N,N-dipropylamine](/img/structure/B15198692.png)
![2-chloro-4-[(1R,5R)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile](/img/structure/B15198699.png)
![1-Propoxy-1H-benzo[d]imidazole](/img/structure/B15198700.png)
![1-[4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]phenyl]methanamine](/img/structure/B15198714.png)
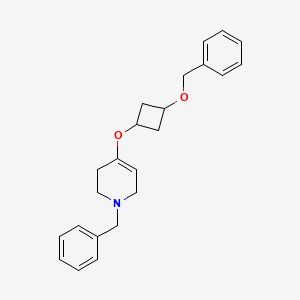
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-1H-imidazole](/img/structure/B15198721.png)
![N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B15198734.png)
